The compound is synthesized from 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol through various acylation reactions, particularly with fluorobenzoyl chlorides. It falls under the category of local anesthetics and antiarrhythmic agents, demonstrating significant pharmacological activities that have been explored in experimental studies .
The synthesis of 4-Ethynylpiperidin-4-ol hydrochloride typically involves several steps:
The molecular structure of 4-Ethynylpiperidin-4-ol hydrochloride can be described as follows:
The compound's structure has been confirmed through various spectroscopic techniques including NMR and IR spectroscopy .
4-Ethynylpiperidin-4-ol hydrochloride participates in several chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic profiles .
The mechanism of action of 4-Ethynylpiperidin-4-ol hydrochloride primarily relates to its role as a local anesthetic and antiarrhythmic agent:
Studies have demonstrated that modifications to the piperidine structure can enhance these activities, indicating a structure-activity relationship that guides further development .
The physical and chemical properties of 4-Ethynylpiperidin-4-ol hydrochloride include:
These properties are critical for evaluating its suitability for pharmaceutical applications .
4-Ethynylpiperidin-4-ol hydrochloride has several significant applications:
The versatility of this compound makes it an important subject for further investigation in medicinal chemistry .
The synthesis of 4-ethynylpiperidin-4-ol hydrochloride centers on introducing the ethynyl group at the C4 position of the piperidine ring while retaining the hydroxyl moiety. A pivotal approach involves the nucleophilic addition of acetylide anions to 1-benzylpiperidin-4-one, followed by quaternization and deprotection. This method proceeds via:
Alternative routes employ Reppe chemistry, where piperidin-4-one undergoes ethynylation under high-pressure acetylene and formaldehyde. However, this method requires specialized equipment and yields modest efficiency (60–65%) [3].
Table 1: Key Synthetic Pathways Comparison
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Grignard Addition | EthynylMgBr, THF, -78°C | 85 | 92 |
Reppe Ethynylation | Acetylene, HCHO, Cu₂O | 62 | 85 |
Reductive Alkynylation | NaBH₄, EthynylSiMe₃, SiO₂-Cl⁻ | 78 | 90 |
Stereoselective synthesis of chiral 4-ethynylpiperidin-4-ol derivatives leverages transition-metal catalysis and chiral auxiliaries. Notable strategies include:
Steric hindrance from the ethynyl group necessitates tailored catalysts. For example, Noyori-type catalysts with bulky tert-butyl substituents optimize facial selectivity during ketone reduction [9]. X-ray crystallography confirms absolute configurations, as demonstrated for analogous piperidin-4-ols like (2S,4S)-2-methylpiperidin-4-ol hydrochloride [5].
Scalability demands optimization of reaction parameters and purification protocols:
Critical purification involves recrystallization from ethanol/diethyl ether mixtures, yielding pharmaceutical-grade material (99.5% purity). Solvent recovery systems reduce waste by 70% [1] [4].
Sustainable functionalization of piperidine scaffolds employs:
Table 2: Green Chemistry Metrics
Technique | Reaction Time | Solvent Used | Atom Economy (%) |
---|---|---|---|
Conventional Synthesis | 16 hours | Dichloromethane | 65 |
Ultrasound Promotion | 45 minutes | Water | 92 |
Silica Chloride/NaBH₄ | 2 hours | None | 95 |
Table 3: Molecular Structures of Key Piperidin-4-ol Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
4-Methylpiperidin-4-ol HCl | 586375-35-1 | C₆H₁₄ClNO | 151.63 |
(2S,4S)-2-Methylpiperidin-4-ol HCl | 103539-63-5 | C₆H₁₄ClNO | 151.63 |
3-Methylpiperidin-4-ol HCl | 1185293-84-8 | C₆H₁₄ClNO | 151.63 |
Table 4: Medicinal Chemistry Applications of Piperidin-4-ol Derivatives
Derivative | Biological Target | Therapeutic Area | Reference |
---|---|---|---|
Piperidin-4-ol PROTACs | IDO1 (Indoleamine 2,3-dioxygenase) | Glioblastoma immunotherapy | [8] |
Bipodal piperidin-4-ones | CCR5 receptor | HIV entry inhibition | [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: